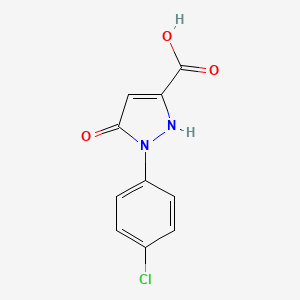

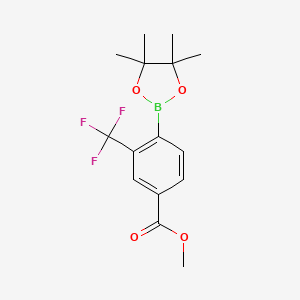

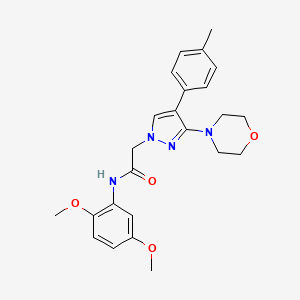

![molecular formula C12H13FN4S B2981740 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1062512-45-1](/img/structure/B2981740.png)

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a derivative of piperazine . Piperazine derivatives have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . They have been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .

Synthesis Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Numerous methods have been reported for the synthesis of substituted piperazines . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

Microwave-assisted synthesis has been applied to produce hybrid molecules, including compounds containing elements similar to 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine. These compounds demonstrate antimicrobial, antilipase, and antiurease activities, suggesting their potential in medicinal chemistry applications (Başoğlu et al., 2013).

Antibacterial Activities

Novel derivatives of 1,3,4-thiadiazol-2-sulfonyl piperazine, a structurally related compound, have shown promising antibacterial activities. This highlights the potential of this compound derivatives in developing new antibacterial agents (Qi, 2014).

Structural Characterization and Biological Evaluation

The structural characterization of similar compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, aids in understanding their molecular architecture and potential biological activities, including moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Synthesis and Biological Activities of Novel Derivatives

Novel 1,3,4-thiadiazole amide compounds containing piperazine, including derivatives structurally related to the compound of interest, have been synthesized and shown to possess inhibitory effects on various microorganisms, highlighting the compound's potential in antimicrobial applications (Xia, 2015).

Synthesis of Fluorinated Triazinothiadiazolones as Antiviral Probes

Research has been conducted on synthesizing fluorinated 1,2,4-triazinothiadiazolones, which are structurally similar to the compound . These compounds have been evaluated as potential anthelmintic drugs, indicating the diverse applications of such fluorinated compounds in antiviral research (Makki et al., 2015).

Anticancer Evaluation of Substituted 1,3-Thiazoles

Compounds with piperazine substituents, structurally akin to this compound, have shown promising results in anticancer activity studies, suggesting potential applications in cancer treatment (Turov, 2020).

Antimicrobial Activity of Synthesized Fluorinated Compounds

Studies on fluorinated benzothiazolo imidazole compounds, which share structural features with the compound in focus, have demonstrated significant antimicrobial activity, underscoring the potential of such compounds in antimicrobial drug development (Sathe et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors in the body, including serotonin and dopamine receptors .

Mode of Action

It is plausible that it interacts with its targets by binding to the active sites of these receptors, thereby modulating their function .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

The action, efficacy, and stability of 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQZKLBOWGASRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

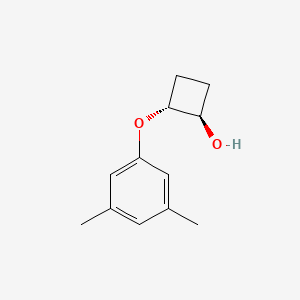

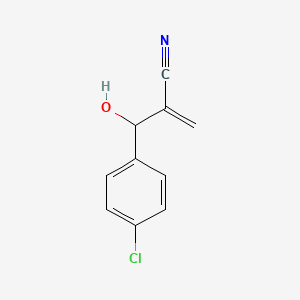

![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)

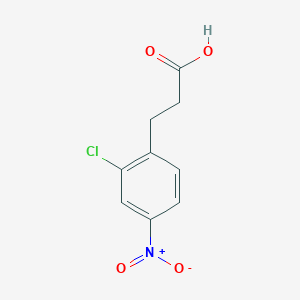

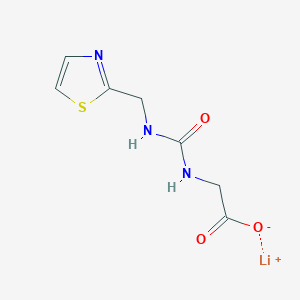

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)

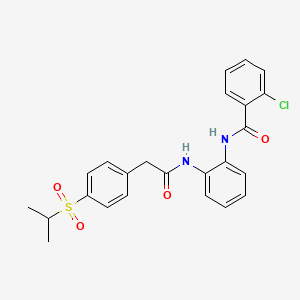

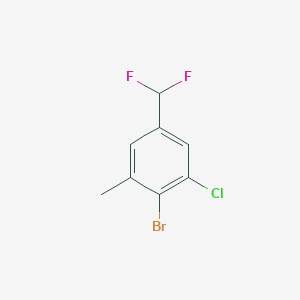

![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)

![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)